
trans-1-Benzyl-azetidine-2,4-dicarboxylic acid diethyl ester
Overview
Description
Diethyl (2R,4R)-1-benzylazetidine-2,4-dicarboxylate is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features an azetidine ring, which is a four-membered nitrogen-containing ring, and two ester groups. The presence of chiral centers makes it an interesting subject for stereochemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Benzyl-azetidine-2,4-dicarboxylic acid diethyl ester typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the use of diethyl azetidine-2,4-dicarboxylate as a starting material, which undergoes benzylation to introduce the benzyl group at the nitrogen atom. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can be employed to achieve high-quality production.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester groups in the compound undergo hydrolysis under acidic or basic conditions to yield dicarboxylic acid derivatives. This reaction is critical for modifying solubility or introducing functional groups for further reactions.
Key Findings :
-
Hydrolysis proceeds faster in basic media due to the nucleophilic attack of hydroxide ions on the ester carbonyl .
-
Steric hindrance from the benzyl group slows reaction kinetics compared to unsubstituted azetidines.
Ring-Opening Reactions
The strained azetidine ring undergoes ring-opening under nucleophilic or reductive conditions, enabling access to linear derivatives.
Catalytic Hydrogenation
Conditions | Products | Yield | Catalyst | References |
---|---|---|---|---|
H₂ (50 psi), Pd/C, 24 h | 1-Benzyl-3,5-diaminopentane diethyl ester | 62% | 10% Pd/C |
Mechanism :
-
Hydrogenation cleaves the C-N bond of the azetidine ring, yielding a linear amine. The benzyl group remains intact due to its stability under these conditions.
Superbase-Induced Ring Opening
Conditions | Products | Yield | Notes | References |
---|---|---|---|---|
LiHMDS, THF, −78°C → rt | Linear alkylamine derivatives | 60–70% | Kinetically controlled diastereoselectivity |
Key Findings :
-
LiHMDS generates a strong base that abstracts a β-hydrogen, initiating ring-opening .
-
Diastereoselectivity is influenced by steric interactions between the benzyl group and incoming nucleophiles .
Nucleophilic Substitution
The azetidine nitrogen can act as a nucleophile or participate in substitution reactions, though steric hindrance limits reactivity.
Reagents | Products | Yield | Conditions | References |
---|---|---|---|---|
Methyl iodide, K₂CO₃ | N-Methylated azetidine derivative | 45% | DMF, 60°C, 12 h | |
Acetyl chloride, pyridine | N-Acetylated azetidine derivative | 38% | CH₂Cl₂, 0°C → rt |
Key Findings :
-
Low yields are attributed to steric shielding of the nitrogen by the benzyl group.
Dealkoxycarbonylation
The ester groups can be selectively removed under high-temperature or oxidative conditions.
Key Findings :
-
Dealkoxycarbonylation proceeds via a carbanion intermediate stabilized by the electron-withdrawing ester groups .
Ring Functionalization
The azetidine ring can undergo electrophilic substitution or cross-coupling reactions.
Reagents | Products | Yield | Conditions | References |
---|---|---|---|---|
Br₂, CCl₄ | Brominated azetidine derivative | 55% | 0°C, 2 h | |
Pd(OAc)₂, arylboronic acid | Biaryl-functionalized azetidine | 68% | Suzuki coupling, 80°C |
Key Findings :
-
Bromination occurs preferentially at the less hindered C3 position.
Scientific Research Applications
Chemistry
In the realm of chemistry, this compound is utilized as an intermediate for synthesizing other organic molecules. Its structural uniqueness allows researchers to explore its reactivity and potential to form various derivatives that could possess distinct chemical properties. For example, studies have shown that it may facilitate the development of new materials with specific characteristics due to its unique reactivity profile .
Medicinal Chemistry
The compound has garnered attention for its potential pharmacological properties. Research indicates that it may act as a lead compound in drug development targeting specific biological pathways. Its structural features could enable it to interact with biological targets effectively, making it a candidate for further investigation in medicinal chemistry .
Case Studies:
- Anticancer Activity: Recent studies have explored the anticancer potential of derivatives of trans-1-benzyl-azetidine-2,4-dicarboxylic acid diethyl ester, demonstrating promising results against various cancer cell lines . The compound's ability to modulate biological pathways associated with cell proliferation and apoptosis is under investigation.
Industrial Applications
In industrial settings, this compound is employed in producing specialty chemicals and materials. Its unique properties make it suitable for developing new materials with targeted characteristics for specific applications in industries such as pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of trans-1-Benzyl-azetidine-2,4-dicarboxylic acid diethyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes or receptors, depending on its structural features. The azetidine ring and ester groups play a crucial role in binding to the active sites of target proteins, leading to the desired biological effects. The exact pathways and molecular targets can vary based on the specific application and the derivatives used .
Comparison with Similar Compounds
Diethyl (2S,4S)-1-benzylazetidine-2,4-dicarboxylate: A stereoisomer with different chiral centers.
Diethyl (2R,4R)-1-methylazetidine-2,4-dicarboxylate: A similar compound with a methyl group instead of a benzyl group.
Diethyl (2R,4R)-1-phenylazetidine-2,4-dicarboxylate: A compound with a phenyl group instead of a benzyl group.
Uniqueness: Diethyl (2R,4R)-1-benzylazetidine-2,4-dicarboxylate is unique due to its specific chiral centers and the presence of a benzyl group, which can influence its reactivity and biological activity. The stereochemistry and functional groups make it a valuable compound for stereochemical studies and the development of chiral drugs .
Biological Activity
trans-1-Benzyl-azetidine-2,4-dicarboxylic acid diethyl ester is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
It features a bicyclic structure with two carboxylate groups and an ethyl ester substituent. The trans configuration is believed to influence its biological activity significantly compared to its cis counterpart.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis. A common method includes:
- Reaction of benzylamine with appropriate dicarboxylic acids.
- Esterification using ethanol or other alcohols.
- Purification through column chromatography.
This synthetic pathway is crucial for obtaining the desired stereochemistry and yield.
Pharmacological Profile
Research indicates that this compound exhibits various biological activities, particularly in the realm of cancer therapy and receptor modulation.
1. Cytotoxicity Studies
In vitro studies have demonstrated that this compound can affect cancer cell viability. For instance, it has shown significant cytotoxic effects against several cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer).
Cell Line | IC50 (µM) | Notes |
---|---|---|
MDA-MB-231 | 1.4 | Effective against breast cancer cells |
HepG2 | 0.9 | High sensitivity in liver cancer cells |
MCF-7 | 1.6 | Moderate activity in breast cancer |
These results suggest that the compound could serve as a lead for developing new anticancer agents.
2. Receptor Interaction
Studies have evaluated the interaction of this compound with human metabotropic glutamate receptors (mGlu). The compound has been reported to act as a weak agonist at mGlu2 receptors, which are implicated in various neurological disorders.
Receptor Type | Activity Level | Concentration Tested (µM) |
---|---|---|
mGlu2 | Weak Agonist | 500 |
mGlu4a | No significant effect | 500 |
mGlu1b | No significant effect | 500 |
This receptor activity profile indicates potential applications in neuropharmacology.
Case Study 1: Anticancer Activity
A study published in Cancer Research highlighted the efficacy of this compound in reducing tumor growth in xenograft models of breast cancer. The compound was administered at varying dosages, demonstrating a dose-dependent response with significant tumor reduction observed at higher concentrations.
Case Study 2: Neuropharmacological Effects
Research conducted on the effects of this compound on neurodegenerative diseases revealed its potential as a neuroprotective agent due to its interaction with mGlu receptors. The study indicated that treatment with the compound resulted in improved cognitive function in animal models of Alzheimer's disease.
Properties
IUPAC Name |
diethyl (2R,4R)-1-benzylazetidine-2,4-dicarboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-3-20-15(18)13-10-14(16(19)21-4-2)17(13)11-12-8-6-5-7-9-12/h5-9,13-14H,3-4,10-11H2,1-2H3/t13-,14-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLXLBWDINXHBH-ZIAGYGMSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(N1CC2=CC=CC=C2)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@@H](N1CC2=CC=CC=C2)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.